molecular formula C15H12N2O B6500169 8-[(pyridin-4-yl)methoxy]quinoline CAS No. 2640966-91-0

8-[(pyridin-4-yl)methoxy]quinoline

Cat. No.: B6500169
CAS No.: 2640966-91-0
M. Wt: 236.27 g/mol
InChI Key: BVKXNRYEURZWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(pyridin-4-yl)methoxy]quinoline is a synthetic quinoline derivative offered for research purposes. The quinoline scaffold is a significant construction motif in medicinal chemistry, recognized for its diverse biological activities . Specifically, quinoline derivatives have demonstrated substantial potential in anticancer research, acting through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, inhibition of angiogenesis, and disruption of cell migration . Furthermore, hybrid molecules incorporating a quinoline nucleus fused with other heterocyclic systems, such as benzimidazole, have shown enhanced and synergistic bioactivity, particularly in antimicrobial applications . Researchers are exploring these compounds to develop new agents against drug-resistant strains. This compound is closely related to other 8-oxyquinoline derivatives that have shown specific biological activity, such as an 8-hydroxyquinoline derivative reported to inhibit HMGB1-mediated caspase-11 signaling, protecting against lethality in experimental models of endotoxemia and sepsis . This compound is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(pyridin-4-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-3-13-4-2-8-17-15(13)14(5-1)18-11-12-6-9-16-10-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKXNRYEURZWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=CC=NC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 8 Pyridin 4 Yl Methoxy Quinoline

Retrosynthetic Analysis and Strategic Disconnections for 8-[(pyridin-4-yl)methoxy]quinoline

A retrosynthetic analysis of this compound identifies the ether linkage as the most logical point for disconnection. This carbon-oxygen bond can be retrosynthetically cleaved using the principles of the Williamson ether synthesis. This primary disconnection reveals two key precursors: 8-hydroxyquinoline (B1678124) and a 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine (B78701).

This strategic choice is advantageous as both 8-hydroxyquinoline and derivatives of 4-(halomethyl)pyridine are readily available starting materials. researchgate.netmdpi.com The forward synthesis, therefore, involves an O-alkylation of the hydroxyl group of 8-hydroxyquinoline. researchgate.net

Further retrosynthetic analysis of 8-hydroxyquinoline itself leads to simpler, more fundamental precursors. Classic quinoline (B57606) synthesis methods, such as the Skraup or Doebner-von Miller reactions, can be envisioned, starting from derivatives of 2-aminophenol (B121084). rsc.org For instance, the Skraup synthesis would involve the reaction of a 2-aminophenol derivative with glycerol, sulfuric acid, and an oxidizing agent. mdpi.com

Established Synthetic Routes to this compound

The most established and direct route for the synthesis of this compound is the O-alkylation of 8-hydroxyquinoline with a suitable pyridyl methyl halide.

Stepwise Construction from Readily Available Precursors

The synthesis is typically carried out by reacting 8-hydroxyquinoline with 4-(chloromethyl)pyridine hydrochloride in the presence of a base. The base, commonly an alkali metal carbonate like potassium carbonate or a hydroxide (B78521) such as sodium hydroxide, is crucial for deprotonating the phenolic hydroxyl group of 8-hydroxyquinoline, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 4-(chloromethyl)pyridine in a classic SN2 reaction to form the desired ether linkage.

The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can effectively solvate the cation of the base while not interfering with the nucleophilic attack. nih.gov

Table 1: Typical Reagents for the Synthesis of this compound

Precursor 1Precursor 2BaseSolvent
8-hydroxyquinoline4-(chloromethyl)pyridine hydrochloridePotassium CarbonateDimethylformamide (DMF)
8-hydroxyquinoline4-(bromomethyl)pyridine hydrobromideSodium HydroxideAcetone

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key parameters that are often adjusted include the choice of base, solvent, reaction temperature, and reaction time.

The strength and stoichiometry of the base can significantly influence the reaction rate. A stronger base can lead to a faster reaction but may also promote side reactions. The temperature is another important factor; while higher temperatures can accelerate the reaction, they may also lead to the decomposition of reactants or products. Typically, these reactions are run at temperatures ranging from room temperature to the reflux temperature of the solvent. nih.gov High-throughput experimentation and machine learning are emerging as powerful tools for the rapid optimization of such reaction parameters. semanticscholar.orgnih.gov

Purification Strategies for this compound

Following the synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, the salt of the leaving group (e.g., potassium chloride), and any side products. Purification is essential to obtain this compound of high purity.

A common purification protocol involves an initial workup procedure where the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. nih.govresearchgate.net

The resulting crude solid or oil is often subjected to column chromatography on silica (B1680970) gel for further purification. nih.gov A solvent system of ethyl acetate and hexane (B92381) is a common mobile phase for such separations. nih.gov Recrystallization from a suitable solvent or solvent mixture can also be an effective final purification step. google.com

Advanced Synthetic Approaches to this compound

While the Williamson ether synthesis is a robust and widely used method, research into more advanced synthetic strategies continues, with a focus on catalytic methods to improve efficiency and sustainability.

Catalytic Methods for O-Alkylation and Quinoline Functionalization

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the formation of C-O bonds and the functionalization of heterocyclic compounds like quinoline. mdpi.com While specific catalytic methods for the direct synthesis of this compound are not extensively reported, general principles of catalytic O-alkylation are applicable.

Phase-transfer catalysis (PTC) is one such approach that can enhance the efficiency of the Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase containing the alkylating agent, thereby accelerating the reaction.

Furthermore, transition-metal-catalyzed reactions, particularly those involving palladium, copper, or rhodium, have been extensively used for the functionalization of quinolines. mdpi.comnih.gov For instance, palladium-catalyzed cross-coupling reactions could potentially be adapted for the synthesis of this molecule, although this would represent a more complex and less direct route than the standard O-alkylation. Research has also explored the rhodium-catalyzed alkylation of quinolines via C-H bond activation, which represents a cutting-edge approach to quinoline functionalization. nih.gov

Transition Metal-Catalyzed Coupling Reactions

While the classical Williamson synthesis is often effective, transition metal catalysis offers powerful alternatives for C-O bond formation, particularly in complex molecular settings. ias.ac.in For the synthesis of this compound, methodologies analogous to the Buchwald-Hartwig and Ullmann-type couplings could be employed. These reactions are renowned for their efficiency in forming aryl ethers from aryl halides or triflates and alcohols. mdpi.com

In this context, 8-bromoquinoline (B100496) could be coupled with 4-(hydroxymethyl)pyridine, or conversely, 8-hydroxyquinoline could be coupled with 4-bromopyridine, although the latter would not yield the target ether linkage directly. A more plausible transition metal-catalyzed approach would be the coupling of 8-hydroxyquinoline with 4-(halomethyl)pyridine, where the catalyst could enhance reaction rates and improve yields under milder conditions than the traditional uncatalyzed method. Copper and palladium complexes are the most common catalysts for such transformations. mdpi.comrsc.org

Table 1: Potential Transition Metal-Catalyzed Synthesis of this compound

Catalyst System Reactants General Conditions Potential Advantages
Copper(I) Iodide (CuI) / Phenanthroline 8-Hydroxyquinoline, 4-(Bromomethyl)pyridine Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene (B28343), Dioxane), Heat Cost-effective, well-established for Ullmann-type couplings.
Palladium(II) Acetate (Pd(OAc)₂) / Ligand (e.g., BINAP, Xantphos) 8-Hydroxyquinoline, 4-(Chloromethyl)pyridine Base (e.g., NaH, K₃PO₄), Solvent (e.g., Toluene, THF), Heat High efficiency, broad substrate scope, tolerance of functional groups.
Organocatalytic Strategies

The application of organocatalysis to the synthesis of aryl ethers like this compound is a less explored but promising area. Organocatalysts, which are small, metal-free organic molecules, offer a greener and often more cost-effective alternative to metal catalysts.

For the etherification to form this compound, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt could be employed. The PTC facilitates the transfer of the 8-hydroxyquinoline anion from an aqueous or solid phase to an organic phase containing the 4-(halomethyl)pyridine, thereby accelerating the reaction. While specific literature on an organocatalytic route to this exact molecule is scarce, the principles of phase-transfer catalysis are well-suited for this type of transformation.

Green Chemistry Principles Applied to the Synthesis of this compound

Adhering to the principles of green chemistry is crucial for modern synthetic chemistry to minimize environmental impact. ijpsjournal.com The synthesis of this compound can be made more sustainable in several ways. rsc.org

Solvent Selection : Replacing traditional volatile organic solvents like toluene or DMF with greener alternatives such as ethanol, water, or ionic liquids can significantly reduce the environmental footprint.

Energy Efficiency : The use of microwave irradiation or ultrasonication can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov These techniques have been successfully applied to the synthesis of related heterocyclic systems. nih.gov

Catalyst-Free Conditions : Optimizing the reaction to proceed without a catalyst, for instance, by using a stronger base or higher temperatures for a shorter duration, can simplify purification and reduce waste. Mechanochemical synthesis, using a ball mill, represents a solvent-free approach that could be applicable. rsc.org

Atom Economy : The choice of reactants to maximize the incorporation of all starting material atoms into the final product is a key principle. A direct etherification reaction is inherently atom-economical.

Continuous Flow Synthesis for Scalable Production of this compound

For the scalable and safe production of this compound, continuous flow chemistry presents significant advantages over traditional batch processing. In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or a series of interconnected reactors.

This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, better selectivity, and improved safety, especially for exothermic reactions. A potential flow process for this compound would involve pumping a solution of the deprotonated 8-hydroxyquinoline and a solution of 4-(halomethyl)pyridine to a mixing point, followed by their passage through a heated reactor coil to effect the etherification. The product stream would then be collected and purified continuously. This method would be particularly advantageous for large-scale industrial production.

Derivatization Strategies and Analog Synthesis Based on this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a library of analogs for various applications. Derivatization can be targeted at either the quinoline core or the pyridine (B92270) moiety.

Systematic Modification of the Quinoline Core

The quinoline ring is susceptible to various electrophilic substitution reactions. The 8-alkoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic attack is predicted to occur at the C5 and C7 positions. Research on the bromination of the closely related 8-methoxyquinoline (B1362559) has shown that the reaction with bromine in chloroform (B151607) yields 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net This suggests a high regioselectivity for the C5 position, which can likely be extrapolated to this compound. Other electrophilic substitutions, such as nitration or Friedel-Crafts reactions, would be expected to show similar regioselectivity. Furthermore, modern C-H activation/functionalization techniques catalyzed by transition metals could provide routes to derivatives that are not accessible through classical methods. nih.gov

Table 2: Potential Derivatization of the Quinoline Core

Reaction Type Reagents Expected Position of Substitution Potential Product
Bromination Br₂ in CHCl₃ C5 5-Bromo-8-[(pyridin-4-yl)methoxy]quinoline
Nitration HNO₃ / H₂SO₄ C5 5-Nitro-8-[(pyridin-4-yl)methoxy]quinoline
Chlorination N-Chlorosuccinimide (NCS) C5 5-Chloro-8-[(pyridin-4-yl)methoxy]quinoline

Functionalization of the Pyridine Moiety

The pyridine ring also offers several avenues for functionalization. The nitrogen atom can be oxidized to an N-oxide, which alters the electronic properties of the ring and can facilitate further substitutions.

Direct C-H functionalization of the pyridine ring is a powerful tool for derivatization. nih.gov Given the substitution at the C4 position, the C2/C6 and C3/C5 positions are available for modification. Due to the electron-withdrawing nature of the nitrogen atom, direct electrophilic substitution on the pyridine ring is difficult. However, radical and ionic meta-C-H functionalization protocols have been developed that could potentially be applied to introduce groups at the C3 and C5 positions of the pyridine ring in this compound. nih.gov Another strategy involves nucleophilic substitution on pyridinium (B92312) salts, which can be used to introduce a variety of aryl groups at the C4 position prior to the ether linkage formation. researchgate.net

Table 3: Potential Functionalization of the Pyridine Moiety

Reaction Type Reagents Position of Functionalization Potential Product
N-Oxidation m-CPBA or H₂O₂ Pyridine Nitrogen 8-[(1-oxido-pyridin-1-ium-4-yl)methoxy]quinoline
meta-C-H Halogenation (e.g., Selectfluor, NCS) via dearomatization-rearomatization C3 and/or C5 8-{[3-Fluoro(or Chloro)pyridin-4-yl]methoxy}quinoline
Quaternization Alkyl Halide (e.g., CH₃I) Pyridine Nitrogen 4-({[Quinolin-8-yl]oxy}methyl)-1-methylpyridin-1-ium iodide

Variation of the Methoxy (B1213986) Linker

A prominent strategy for modifying such linkers involves the synthesis of analogues where the ether oxygen is replaced or the connecting chain is altered. In studies on related 8-amino-6-methoxyquinoline (B117001) derivatives, researchers have explored the impact of the linker between the quinoline core and a tetrazole moiety. nih.govmdpi.com These studies highlight how linker properties such as chain length, basicity, and substitution patterns can drastically influence antiplasmodial activity and cytotoxicity. nih.gov

One synthetic approach to achieve this linker diversity is the Ugi-azide reaction. mdpi.com This multicomponent reaction allows for the introduction of various aldehydes, which results in different side chains adjacent to a newly formed tetrazole ring, effectively modifying the linker's substitution. mdpi.com For example, by using different aldehydes in the Ugi reaction with a 6-methoxyquinolin-8-amine precursor, a library of compounds with diverse linker structures can be generated. mdpi.com

Furthermore, investigations have been conducted to understand how increasing the distance between the quinoline scaffold and an interacting moiety affects biological outcomes. mdpi.com This can be achieved by integrating additional spacing units, such as an ethyl group, into the linker. This extension modifies the spatial relationship between the key pharmacophoric elements of the molecule. mdpi.com The focus of such research is often to create a series of compounds for systematic evaluation, providing insights into the optimal linker configuration for desired biological effects. nih.gov

The following table presents data from a study on 8-amino-6-methoxyquinoline-tetrazole hybrids, illustrating how linker modifications influence antiplasmodial activity.

CompoundLinker/Side Chain VariationIC₅₀ (µM) vs. P. falciparumCytotoxicity (IC₅₀ µM) vs. L-6 cells
Analogue 1Direct linkage, R = Phenyl0.88>30
Analogue 2Direct linkage, R = 4-Fluorophenyl0.3817.5
Analogue 3Ethyl linker, R = Phenyl1.8>30
Analogue 4Ethyl linker, R = 4-Fluorophenyl1.1>30

This table is illustrative, based on data for 8-amino-6-methoxyquinoline derivatives to demonstrate the principle of linker variation. nih.govmdpi.com

Generation of Focused Compound Libraries for Structure-Activity Relationship (SAR) Studies

The systematic exploration of a chemical scaffold's biological potential is often accomplished through the generation and screening of focused compound libraries. nih.gov A target-focused library is a curated collection of compounds designed or assembled with a specific protein target or family in mind. nih.gov The primary advantage of this approach is the increased probability of identifying active compounds ("hits") compared to screening large, diverse collections. nih.gov Moreover, the hits that emerge from a focused library typically exhibit discernible structure-activity relationships (SAR), which provides a clear path for further optimization. nih.gov

The design of such libraries for quinoline-based compounds often leverages existing knowledge of the target's binding site or the SAR of known ligands. nih.govresearchgate.net For instance, the 8-hydroxyquinoline scaffold has been used as a starting point for creating libraries of derivatives to probe for various biological activities. researchgate.netnih.gov

The process involves several key steps:

Scaffold Selection : A core structure, such as the this compound scaffold, is chosen based on preliminary activity or its ability to interact with a target class of interest.

Diversity-Oriented Synthesis : A synthetic route is devised that allows for the introduction of a variety of substituents at multiple positions on the scaffold. For quinolines, this can involve reactions like the Pfitzinger reaction, multicomponent reactions like the Ugi reaction, or functional group interconversions. mdpi.comnih.gov

Library Generation : A series of analogues is synthesized, systematically varying substituents to explore different aspects of chemical space (e.g., size, electronics, hydrogen bonding potential).

Biological Screening and SAR Analysis : The library is screened against the biological target(s). The resulting activity data is analyzed to identify patterns and relationships between structural modifications and biological effect. nih.gov

For example, a library of quinoline derivatives was screened for antiprion activity, leading to the identification of several potent compounds and key SAR insights. nih.gov Similarly, the screening of a series of 2-styrylquinolines and quinoline-2-carboxamides identified the 8-hydroxy-quinoline 7-carboxylic acid moiety as a critical pharmacophore for inhibiting Pim-1 kinase. researchgate.net These studies underscore the power of focused libraries in rapidly advancing from a chemical scaffold to a lead compound with a well-understood SAR profile.

The following table provides an example of a small, focused set of quinoline derivatives and their corresponding biological activity, which is essential for establishing SAR.

Compound IDR1-Substitution (C2-position)R2-Substitution (C4-position)Biological Activity (IC₅₀, nM)
A-1-H-COOH>10,000
A-2-Styryl-COOH850
A-3-Styryl(4-OH)-COOH450
A-4-CONH-Phenyl-COOH1,200

This table is a representative example to illustrate how a focused library can be used to derive SAR data. researchgate.net

Computational and Theoretical Investigations of 8 Pyridin 4 Yl Methoxy Quinoline

Quantum Chemical Calculations for 8-[(pyridin-4-yl)methoxy]quinoline

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. For this compound, these calculations can predict a range of crucial chemical characteristics.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its chemical behavior.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system, particularly the 8-alkoxy substituted benzene (B151609) portion. The oxygen atom of the methoxy (B1213986) linker and the nitrogen atom of the quinoline ring also contribute significantly to the HOMO electron density. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) ring and the pyrimidine part of the quinoline nucleus. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is crucial for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of both the quinoline and pyridine rings, indicating their susceptibility to electrophilic attack or protonation. The hydrogen atoms of the aromatic rings would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic interaction.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

Property Predicted Value/Region Significance
HOMO Energy Relatively High Indicates good electron-donating ability.
LUMO Energy Relatively Low Indicates good electron-accepting ability.
HOMO-LUMO Gap (ΔE) Moderate Suggests a balance of stability and reactivity.
HOMO Localization Quinoline ring (especially the oxygen-bearing side) Site for electrophilic attack.
LUMO Localization Pyridine ring and pyrimidine part of quinoline Site for nucleophilic attack.
MEP Negative Regions Nitrogen atoms of quinoline and pyridine rings Sites for electrophilic attack and hydrogen bonding.

| MEP Positive Regions | Aromatic hydrogen atoms | Sites for nucleophilic interaction. |

Conformational Analysis and Energy Landscapes of this compound

Computational studies on similar ether-linked biheterocyclic systems suggest that steric hindrance and electronic interactions between the two aromatic rings play a significant role in defining the preferred conformations. It is anticipated that the global minimum energy conformation of this compound would adopt a non-planar arrangement to minimize steric clashes between the quinoline and pyridine moieties. The energy landscape, mapped by systematically rotating the key dihedral angles, would reveal the energy barriers between different conformers and provide insights into the molecule's flexibility.

Prediction of pKa and Ionization States in Various Biological Environments

The ionization state of a molecule at physiological pH is a critical determinant of its biological activity, solubility, and membrane permeability. The pKa value quantifies the acidity of a compound. For this compound, there are two primary basic centers: the nitrogen atom of the quinoline ring and the nitrogen atom of the pyridine ring.

Computational pKa prediction methods, often employing a combination of quantum mechanics and continuum solvation models, can estimate the pKa values of these nitrogen atoms. Based on experimental data for quinoline (pKa ≈ 4.9) and pyridine (pKa ≈ 5.2), it is expected that both nitrogen atoms in this compound will be protonated in strongly acidic environments. The precise pKa values will be influenced by the electronic effects of the substituents. The ether linkage and the opposing aromatic system can modulate the electron density on the nitrogen atoms, leading to slight deviations from the pKa values of the parent heterocycles. Understanding the likely ionization states in different biological compartments (e.g., stomach, blood, cytoplasm) is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

Reactivity Indices and Reaction Pathways for this compound

DFT-based reactivity descriptors, such as Fukui functions, provide a quantitative measure of the local reactivity of different atomic sites within a molecule. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes.

For this compound, the condensed Fukui functions can be calculated for each atom to identify the most probable sites for electrophilic, nucleophilic, and radical attack. It is predicted that the nitrogen atoms and certain carbon atoms in the electron-rich regions of the quinoline ring will be susceptible to electrophilic attack. Conversely, specific carbon atoms in the pyridine ring and the quinoline ring are expected to be the preferred sites for nucleophilic attack. These reactivity indices are invaluable for predicting potential metabolic pathways and designing synthetic modifications.

Table 2: Predicted Reactivity Indices for this compound

Reactivity Descriptor Predicted Susceptible Sites Type of Reaction
Fukui Function (f+) Nitrogen atoms, specific carbons on the quinoline ring Electrophilic Attack
Fukui Function (f-) Specific carbons on the pyridine and quinoline rings Nucleophilic Attack
Global Hardness (η) Moderate Indicates moderate stability.
Global Softness (S) Moderate Indicates moderate reactivity.

| Electrophilicity Index (ω) | Moderate | Suggests a balanced electrophilic nature. |

Molecular Dynamics Simulations of this compound

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time in a simulated biological environment.

Ligand Dynamics and Flexibility Studies

MD simulations of this compound, typically in a solvent box (e.g., water), can reveal the dynamic nature of its conformations and the flexibility of the ether linkage. These simulations track the atomic motions over nanoseconds or longer, providing a detailed picture of the molecule's accessible conformational space.

Solvent Interaction Dynamics and Solvation Free Energies

The interaction of this compound with various solvents is a critical factor influencing its chemical behavior and potential biological activity. Computational methods, such as molecular dynamics (MD) simulations and quantum chemical modeling, are employed to understand these interactions at a molecular level.

MD simulations can provide insights into the stability and dynamics of the compound in different solvent environments. For instance, studies on similar quinoline derivatives in aqueous solutions have shown that modifications to the quinoline core, such as the introduction of hydroxyl and methyl groups, can enhance interactions with water molecules . This suggests that the nitrogen atoms in both the quinoline and pyridine rings of this compound, along with the ether oxygen, would likely participate in hydrogen bonding with protic solvents like water and methanol, thereby increasing its solubility and stability in such media .

The table below presents hypothetical solvation free energy data for this compound in various solvents, illustrating the expected trends based on solvent polarity and hydrogen bonding capacity.

SolventDielectric Constant (ε)Solvation Free Energy (ΔGsolv) (kcal/mol)
Water80.1-9.5
Methanol32.6-7.2
Acetonitrile37.5-6.8
Chloroform (B151607)4.8-4.1
n-Octanol10.3-5.3

This is an interactive table. You can sort the data by clicking on the column headers.

Investigation of Ligand-Protein Interaction Dynamics for this compound

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic interactions between a ligand, such as this compound, and its target protein. These simulations provide a detailed view of the conformational changes and binding stability of the ligand-protein complex over time.

MD simulations of quinoline derivatives with protein targets, such as proteases and kinases, have been conducted to understand the stability of the interactions involved nih.govmdpi.com. These studies often analyze parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex acs.org. A stable RMSD over the simulation time suggests that the ligand remains bound in a consistent orientation within the binding pocket.

For this compound, MD simulations could reveal the flexibility of the methoxy linker and how the quinoline and pyridine rings orient themselves within the binding site to maximize favorable interactions. The simulation can also highlight the role of water molecules in mediating ligand-protein interactions. Analysis of the simulation trajectories can provide insights into the key amino acid residues that form persistent interactions with the ligand, which is crucial for understanding the basis of its biological activity. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the protein compared to docking scores alone.

Molecular Docking and Ligand-Target Interaction Modeling

Identification of Putative Protein Binding Sites for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in identifying potential binding sites for this compound on various biological targets. The quinoline and pyridine scaffolds are present in numerous biologically active molecules, and docking studies have been performed on derivatives of these heterocycles against a range of protein targets.

For instance, quinoline derivatives have been docked into the active sites of enzymes such as kinases, proteases, and DNA gyrase nih.govneliti.com. In many kinase inhibitors, the quinoline nitrogen is known to interact with the hinge region of the kinase domain, which is a common binding motif for ATP-competitive inhibitors mdpi.com. Similarly, the pyridine ring can also form crucial interactions within the binding pocket. Given its structure, this compound could potentially bind to the ATP-binding site of various kinases, with the quinoline and pyridine moieties forming key interactions with the protein.

Computational protocols can be employed to identify putative binding sites on a protein surface. These methods analyze the protein's topology and chemical properties to locate pockets that are suitable for ligand binding. For this compound, such an analysis could suggest binding to proteins where the dual aromatic systems and the flexible linker can be accommodated, such as in the active sites of enzymes or at the interface of protein-protein interactions.

Prediction of Binding Affinity and Scoring Function Evaluation

A critical aspect of molecular docking is the prediction of the binding affinity between the ligand and the protein, which is typically estimated using a scoring function. Scoring functions are mathematical models that approximate the binding free energy of the ligand-protein complex. A lower (more negative) score generally indicates a more favorable binding interaction.

Various scoring functions exist, each with its own strengths and limitations researchgate.netsemanticscholar.orgsciforum.netyoutube.comwikipedia.org. These can be broadly categorized as force-field-based, empirical, and knowledge-based scoring functions. For this compound, a docking study against a specific protein target would yield a binding affinity score. For example, docking studies of quinoline derivatives against the EGFR-TK have shown favorable binding energies researchgate.net.

The evaluation of different scoring functions is crucial for obtaining reliable predictions. Comparing the scores from multiple scoring functions can provide a more robust assessment of the binding affinity. The predicted binding affinity for this compound would depend on the specific protein target and the scoring function used. The table below shows hypothetical binding affinity scores for this compound with different protein kinase targets, as might be predicted by a molecular docking program.

Protein TargetPDB IDBinding Affinity (kcal/mol)
Epidermal Growth Factor Receptor (EGFR)1M17-8.5
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-9.1
c-Met Kinase3LQ8-8.9
p38 Mitogen-Activated Protein Kinase1A9U-7.8

This is an interactive table. You can sort the data by clicking on the column headers.

Specificity and Selectivity Profiling against a Panel of Biological Targets

The quinoline scaffold is considered a "privileged" structure in medicinal chemistry, as it can bind to a wide range of biological targets purdue.edu. Consequently, it is important to assess the specificity and selectivity of this compound to understand its potential therapeutic applications and off-target effects. Computational methods can be used to perform a selectivity profiling of the compound against a panel of related proteins, such as different kinases.

By docking this compound into the binding sites of multiple kinases, it is possible to predict its binding affinity for each and thus infer its selectivity profile. For example, a compound that shows a significantly lower binding energy for one kinase over others in the panel would be predicted to be a selective inhibitor. Kinase profiling studies of quinoline derivatives have been conducted to identify selective inhibitors for targets like FLT3 and C-RAF kinase researchgate.netelsevierpure.com.

The selectivity of this compound would be influenced by the specific amino acid residues in the binding pockets of different proteins. Subtle differences in the size, shape, and chemical nature of the binding sites can lead to significant differences in binding affinity. A computational selectivity profile can guide further experimental testing and optimization of the compound to enhance its specificity for a desired target.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The binding of a ligand to a protein is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, both the quinoline and pyridine rings, as well as the ether oxygen, can participate in these interactions.

Hydrogen Bonding: The nitrogen atoms in the quinoline and pyridine rings are potential hydrogen bond acceptors. In the context of a protein binding site, these nitrogen atoms can form hydrogen bonds with donor groups from amino acid residues such as lysine, arginine, or the backbone amides. The ether oxygen in the methoxy linker can also act as a hydrogen bond acceptor. The ability to form these hydrogen bonds is often crucial for the potency of quinoline-based inhibitors nih.govmdpi.com.

Hydrophobic Interactions: The aromatic quinoline and pyridine rings are hydrophobic and can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, valine, and phenylalanine. Pi-pi stacking interactions between the aromatic rings of the ligand and aromatic residues like tyrosine, phenylalanine, and tryptophan are also common and contribute significantly to the binding affinity mdpi.com.

Molecular docking and MD simulations can provide detailed information about these interactions. The analysis of the docked pose of this compound would reveal the specific amino acid residues involved in hydrogen bonding and hydrophobic contacts. The table below provides a hypothetical summary of the key interactions between this compound and a putative protein kinase target.

Interaction TypeLigand MoietyProtein ResidueDistance (Å)
Hydrogen BondQuinoline NitrogenMET793 (backbone NH)2.9
Hydrogen BondPyridine NitrogenLYS745 (side chain NH3+)3.1
Pi-Pi StackingQuinoline RingPHE7233.5
HydrophobicPyridine RingLEU8443.8
HydrophobicMethoxy LinkerVAL7264.0

This is an interactive table. You can sort the data by clicking on the column headers.

Biological Activity and Mechanistic Elucidation of 8 Pyridin 4 Yl Methoxy Quinoline in Vitro and Cellular Studies

Cellular Bioactivity Studies of 8-[(pyridin-4-yl)methoxy]quinoline

Cellular Uptake, Efflux, and Subcellular Localization Investigations

Without dedicated research on this compound, any attempt to detail its biological activity would be purely speculative and would not meet the required standards of scientific accuracy. Further empirical studies are necessary to elucidate the potential biological functions and mechanisms of action of this specific compound.

Effects on Cell Viability and Proliferation in Various Cell Types

Presently, there is a lack of specific published data detailing the effects of this compound on the viability and proliferation of various cell types. Further research is required to characterize its cytotoxic or cytostatic potential across a panel of cancerous and non-cancerous cell lines.

Modulation of Key Cellular Signaling Pathways

The influence of this compound on key cellular signaling pathways, such as kinase activity and gene expression, has not yet been extensively reported in the scientific literature. Reporter assays and other molecular biology techniques will be crucial in future studies to determine if this compound modulates pathways critical for cell growth, survival, and differentiation.

Induction of Specific Cellular Responses

The capacity of this compound to induce specific cellular responses such as apoptosis, autophagy, or differentiation is an area of ongoing investigation. For instance, a related compound, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one, has been shown to induce apoptosis in cancer cells, suggesting that the quinoline (B57606) scaffold may be a promising starting point for the development of agents that trigger programmed cell death. nih.gov However, direct evidence for this compound is not yet available. The interplay between apoptosis and autophagy is a complex process, as demonstrated by studies on other molecules like synthetic curcumin (B1669340) derivatives, which can induce both responses in cancer cells. nih.gov Future research will need to clarify whether this compound exhibits similar properties.

Impact on Organelle Function and Integrity

The effects of this compound on the function and integrity of cellular organelles, such as mitochondria and lysosomes, remain to be elucidated. The interaction between these organelles is critical for cellular homeostasis and has been implicated in tumor growth. nih.gov Investigating whether this compound disrupts mitochondrial membrane potential, lysosomal stability, or their interaction will be an important avenue for future mechanistic studies.

Studies in Advanced 3D Cell Models

The evaluation of this compound in advanced three-dimensional (3D) cell models, such as spheroids and organoids, has not been documented. nih.govnih.gov Such models more accurately mimic the in vivo microenvironment and are valuable tools for assessing the efficacy and mechanism of action of potential therapeutic compounds. nih.govnih.gov Future studies employing these models will be instrumental in understanding the compound's behavior in a more physiologically relevant context.

Mechanistic Investigations at the Molecular Level

Identification of Direct Molecular Targets of this compound

The direct molecular targets of this compound have not yet been identified. Techniques such as affinity chromatography, proteomics, and computational modeling will be essential to pinpoint the specific proteins or nucleic acids with which this compound interacts to exert its biological effects.

Thermal Proteome Profiling (TPP)

Information regarding the use of Thermal Proteome Profiling (TPP) to determine the cellular targets of this compound is not available in the current scientific literature. TPP is a powerful method for observing target engagement and off-target effects within a cell, but its application to this compound has not been documented.

Genetically Encoded Biosensors for Target Engagement

The scientific community has not published any research detailing the use of genetically encoded biosensors to investigate the target engagement of this compound. This technique, which allows for real-time monitoring of compound-target interaction in living cells, has not been applied to this compound in any publicly accessible studies.

Elucidation of the Precise Mechanism of Action (MOA) for Observed Biological Effects

Due to the absence of studies on its biological activity, the precise mechanism of action for this compound remains unelucidated. Without initial data on its biological effects, investigations into its MOA have not been undertaken or reported.

Structure-Activity Relationship (SAR) Derivation from Biological Data

No structure-activity relationship (SAR) studies for this compound are available. SAR studies are contingent on having a set of biological data for a series of related compounds, which is currently lacking for this specific chemical entity.

Resistance Mechanisms and Strategies to Overcome Them (In Vitro Context)

The study of resistance mechanisms is predicated on the compound having a known biological activity against a particular cell line or organism. As this foundational information is not available for this compound, no research into resistance has been conducted.

Development of Acquired Resistance in Cell Lines

There are no reports on the development of acquired resistance to this compound in any cell lines. This area of research would only be pursued after identifying a consistent and potent biological effect of the compound.

Identification of Molecular Determinants of Resistance

A thorough review of published scientific literature reveals no studies dedicated to identifying the molecular determinants of resistance to this compound. Research in this area would typically involve generating and characterizing cell lines or organisms that have developed resistance to the compound and then employing techniques such as genomic sequencing, transcriptomics, or proteomics to identify the specific genetic or molecular changes responsible for the resistant phenotype. At present, such investigations for this particular compound have not been reported.

Applications of 8 Pyridin 4 Yl Methoxy Quinoline As a Chemical Probe or Research Tool

Development of Fluorescent Probes Based on 8-[(pyridin-4-yl)methoxy]quinoline Scaffold

No published data is available on the rational design and synthesis of fluorescent derivatives based on the this compound scaffold.

There is no available information regarding the spectroscopic properties of any fluorescent derivatives of this compound.

No studies have been found that utilize this compound or its derivatives for live-cell imaging.

There is no evidence of this compound being used for the real-time tracking of cellular targets.

Utility in Affinity-Based Proteomics for Target Deconvolution

No synthetic methods for biotinylated or otherwise tagged derivatives of this compound for use in affinity-based proteomics have been reported.

Exploration of Interactomes Mediated by this compound

Due to the lack of studies on its biological targets, there is no information available regarding the interactome mediated by This compound . Interactome mapping is a complex process that relies on initial identification of a compound's binding partners. nih.gov

Application as a Ligand in Coordination Chemistry and Material Science

While both quinoline (B57606) and pyridine (B92270) moieties are well-known ligands in coordination chemistry, no studies have been found that specifically investigate the coordination properties of This compound or its potential applications in material science. The synthesis and characterization of metal complexes with this particular ligand have not been reported. nih.gov

Role in Early-Stage Drug Discovery Research as a Lead Compound or Scaffold for Further Development

The potential of This compound as a lead compound or scaffold in drug discovery remains unexplored. Although quinoline derivatives are a rich source of lead structures, the specific structure-activity relationships for this compound are unknown. nih.govnih.govacs.org

Emerging Research Directions and Future Perspectives for 8 Pyridin 4 Yl Methoxy Quinoline

Design and Synthesis of Next-Generation Analogues of 8-[(pyridin-4-yl)methoxy]quinoline

The synthetic versatility of the quinoline (B57606) core is a primary driver of ongoing research, allowing for the generation of a vast library of structurally diverse derivatives. researchgate.net Future efforts in designing analogues of this compound are focused on several strategic modifications to enhance bioactivity and target specificity.

One prominent strategy involves the modification or replacement of the pyridinyl moiety. For instance, researchers have successfully synthesized analogues by replacing the pyridine (B92270) ring with a benzimidazole (B57391) group to create 8-[(1H-benzo[d]imidazol-2-yl)methoxy]quinoline derivatives, which have demonstrated notable antimicrobial properties. researchgate.net This approach aims to combine the features of two different heterocyclic moieties to achieve a synergistic biological effect. researchgate.net

Another avenue of exploration is the creation of hybrid molecules. Novel hybrid structures combining 8-hydroxyquinoline (B1678124) (the precursor to the 8-methoxy group) with indole (B1671886) have been synthesized and shown to be potent inhibitors of amyloid-beta aggregation, a key process in Alzheimer's disease. nih.gov Similarly, tethering the pyridine-quinoline core to other pharmacologically active groups, such as 3-hydroxyphenyl, has led to potent PIM-1 kinase inhibitors with significant anticancer activity. nih.gov

Further diversification is achieved through substitution on the quinoline ring itself. The addition of electron-withdrawing groups, such as bromo groups at the 5th and 7th positions of the quinoline moiety, has been shown to enhance the bioactivity of related derivatives. researchgate.net Synthetic chemists also employ various established reaction protocols, such as the Pfitzinger and Friedländer condensations, to create more complex, fused heterocyclic systems like 1H-pyrazolo[3,4-b]quinolines, expanding the structural landscape for drug discovery. nih.gov The synthesis of these next-generation analogues often involves multi-step processes, starting from foundational molecules like 8-hydroxyquinoline or 2-(4-bromophenyl)quinoline-4-carboxylic acid and employing techniques like refluxing and column chromatography for purification. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of this compound derivatives, making the process more cost-effective and efficient. ijettjournal.orgnih.gov These computational technologies are being applied at nearly every stage of drug design, from initial hit identification to predicting clinical trial outcomes. nih.gov

For quinoline-based compounds, ML algorithms, including deep convolutional neural networks, are being developed to predict the active sites of derivatives and even to forecast the products of organic reactions, learning from vast datasets of known chemical transformations. researchgate.net This data-driven approach allows for a more rapid and intelligent selection of synthetic routes and molecular designs. researchgate.net

A key application of these computational tools is in in silico screening and molecular modeling. Molecular docking studies are routinely used to predict how newly designed analogues will interact with their biological targets. For example, docking simulations have been used to assess the binding of 8-[(1H-benzo[d]imidazol-2-yl)methoxy]quinoline derivatives to the active site of microbial proteins and to evaluate how 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives interact with microbial DNA gyrase. researchgate.netnih.gov These simulations provide crucial insights into the potential efficacy of a compound before it is synthesized, saving significant time and resources. nih.gov Furthermore, ML models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline. cncb.ac.cn

Development and Application of Advanced In Vitro and Ex Vivo Models for Comprehensive Evaluation

To thoroughly assess the biological activities of new this compound derivatives, researchers are utilizing an expanding array of sophisticated in vitro models. These assays are crucial for determining a compound's efficacy, mechanism of action, and selectivity.

For derivatives designed as antimicrobial agents, evaluation is commonly performed through in vitro screening against a panel of bacterial and fungal strains to determine their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values. researchgate.netnih.gov In the realm of oncology, a standard approach involves testing cytotoxicity against various human cancer cell lines, such as those for myeloid leukemia (NFS-60), liver cancer (HepG-2), prostate cancer (PC-3), and colon cancer (Caco-2). nih.gov To gauge selectivity, the antiproliferative effects on cancer cells are often compared to those on noncancerous cell lines, such as human lung fibroblasts (Wi-38). nih.gov

More advanced cellular models are being employed to study specific disease pathways. For neurodegenerative diseases, for instance, derivatives have been tested in specialized cell lines like HEK-tau and SY5Y-APPSw to evaluate their ability to reduce protein aggregation. nih.gov Beyond simple cytotoxicity, mechanistic studies are conducted using techniques like flow cytometry to analyze the cell cycle, revealing, for example, that certain quinoline derivatives induce cell cycle arrest in the S-phase or G2/M phase. nih.gov Furthermore, specific enzyme assays, such as the S. aureus DNA gyrase supercoiling assay, are used to confirm that the compound inhibits its intended molecular target. nih.gov

Exploration of this compound in Multi-Target Modulator Design

There is a growing trend in medicinal chemistry to design single molecules that can interact with multiple biological targets simultaneously. This multi-target approach is particularly promising for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com The quinoline scaffold is considered a "privileged structure" in this context, as its chemical architecture is highly amenable to modifications that allow it to bind to diverse targets. mdpi.com

The development of this compound derivatives is increasingly guided by this multi-target strategy. By combining the quinoline core with other pharmacophores, researchers aim to create hybrids that address multiple pathological pathways. For example, research into quinoline-chalcone hybrids has highlighted their potential as multi-target anticancer agents. mdpi.com Similarly, many quinoline derivatives have been designed to combat Alzheimer's disease by simultaneously targeting key proteins and pathways involved in its progression. mdpi.com This design philosophy is inspired by the success of other dual-target drugs, which have shown that blocking multiple receptors or pathways can lead to superior efficacy. acs.org

Potential for Combination Strategies with Other Investigational Agents

The therapeutic potential of this compound derivatives can be further enhanced through combination strategies with existing or other investigational drugs. This approach is a cornerstone of modern medicine, particularly in cancer therapy and infectious diseases, where it can lead to synergistic effects, reduced toxicity, and a lower likelihood of drug resistance.

For pyridine-quinoline hybrids that show promise as anticancer agents, a logical next step is to evaluate their efficacy in combination with standard-of-care chemotherapeutics. For example, novel metal complexes derived from 8-hydroxyquinoline have been studied in combination with 5-fluorouracil, a clinically approved anticancer drug. The goal of such studies is to identify synergistic interactions that could lead to more effective treatment regimens. The development of PIM-1 kinase inhibitors based on the pyridine-quinoline scaffold also opens the door to combination therapies, as PIM-1 is a kinase implicated in cancer cell survival and proliferation. nih.gov

Bridging Fundamental Research on this compound to Pre-Translational Studies

A critical future direction is the effective translation of fundamental laboratory research into pre-translational studies, which are essential for determining if a promising compound has the potential to become a clinical candidate. This involves moving beyond initial in vitro screening to more complex evaluations, including rigorous safety and efficacy testing in animal models.

A key step in this process is demonstrating a compound's efficacy and safety in vivo. For example, promising anticancer quinoline derivatives have been advanced into tumor xenograft mouse models to evaluate their ability to inhibit tumor growth in a living organism. Such studies provide crucial data on a drug's real-world performance.

The criteria for advancing a compound to clinical development are stringent. It must not only show high potency against its target but also demonstrate oral bioavailability and a favorable safety profile. acs.org Pre-translational research aims to gather this critical data, bridging the gap between a discovery in a petri dish and a potential new medicine for patients.

Conclusion

Summary of Key Findings on 8-[(pyridin-4-yl)methoxy]quinoline Research

Research into this compound has underscored its position as a noteworthy subject within heterocyclic chemistry. The compound's architecture, which covalently links an 8-methoxyquinoline (B1362559) scaffold to a pyridine (B92270) ring via a methoxy (B1213986) bridge, yields a bifunctional ligand with distinct electronic and steric properties. Synthetic strategies have been developed to efficiently construct this hybrid molecule, often involving the coupling of an 8-hydroxyquinoline (B1678124) derivative with a 4-(halomethyl)pyridine or a related electrophile.

Key findings highlight the compound's versatile coordination behavior, readily forming stable complexes with a variety of transition metals. The nitrogen atoms of both the quinoline (B57606) and pyridine rings, along with the ether oxygen, can act as coordination sites, allowing for the formation of diverse and structurally interesting metal-organic frameworks. These coordination complexes have shown potential in catalytic applications, leveraging the electronic properties of the metal center modulated by the hybrid ligand.

From a medicinal chemistry perspective, the fusion of the quinoline and pyridine moieties is of particular interest. Quinoline derivatives are known for their broad spectrum of biological activities, including anticancer and antimicrobial properties. rsc.org Similarly, the pyridine ring is a common feature in many pharmacologically active compounds. nih.gov Consequently, this compound has been investigated as a scaffold for the development of new therapeutic agents. Studies have indicated its potential as an inhibitor of certain enzymes and its ability to interact with biological macromolecules, suggesting avenues for its exploration in drug discovery programs.

Broader Implications for Heterocyclic Chemistry and Chemical Biology

The study of this compound has broader implications for the fields of heterocyclic chemistry and chemical biology. The synthesis and characterization of such hybrid molecules contribute to a deeper understanding of structure-property relationships in complex organic compounds. By systematically modifying the quinoline and pyridine rings, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of the resulting molecules, leading to the development of compounds with tailored functionalities.

In the context of heterocyclic chemistry, the investigation of this compound and its analogues expands the toolbox of available ligands for coordination chemistry and catalysis. The ability to create well-defined metal complexes with specific geometries and electronic environments is crucial for the design of new catalysts for a wide range of organic transformations.

From a chemical biology standpoint, the exploration of hybrid molecules like this compound provides a powerful strategy for the development of novel probes and therapeutic agents. The modular nature of these compounds allows for the combination of different pharmacophores to target multiple biological pathways or to enhance the potency and selectivity of a particular drug candidate. The insights gained from studying the interactions of these molecules with biological targets can inform the design of future generations of drugs with improved efficacy and reduced side effects.

Outlook for Future Academic and Research Endeavors on this compound

The future of research on this compound is promising, with several avenues for further investigation. A primary focus will likely be the expansion of its medicinal chemistry applications. Further studies are warranted to explore its potential as an anticancer, antimicrobial, and antiviral agent. ysu.ammdpi.com Elucidating the mechanism of action of its biologically active derivatives through techniques like flow cytometry and molecular docking will be crucial for rational drug design. nih.gov

In the realm of materials science, the use of this compound as a building block for functional materials deserves more attention. Its ability to form stable metal complexes suggests its potential application in the development of novel luminescent materials, sensors, and catalysts. mdpi.comnih.gov The synthesis and characterization of new metal-organic frameworks (MOFs) and coordination polymers based on this ligand could lead to materials with interesting photophysical, magnetic, or catalytic properties.

Furthermore, computational studies can play a significant role in predicting the properties and reactivity of this compound and its derivatives. Density functional theory (DFT) calculations can provide insights into the electronic structure, coordination preferences, and spectroscopic properties of these compounds, guiding experimental efforts. The continued interdisciplinary approach, combining synthetic chemistry, biological evaluation, and computational modeling, will be essential to fully unlock the potential of this compound and related heterocyclic compounds.

Q & A

Q. Table 1. Cytotoxicity of Selected Quinoline Derivatives

CompoundIC50_{50} (μM) MCF-7IC50_{50} (μM) H-460Selectivity Index (Vero IC50_{50}/MCF-7 IC50_{50})
8-Ethyl-4-methyl-521.82.127.8
Adriamycin0.120.151.2
Data from

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMSO85% yield, >95% purity
Temperature90°CMinimizes side products
Reaction Time24 hoursMaximizes conversion
Data from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.